molecular formula C19H25N5 B2940658 N'-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine CAS No. 900296-51-7

N'-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine

Cat. No.: B2940658
CAS No.: 900296-51-7
M. Wt: 323.444
InChI Key: FFEVGMYCAONTKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine is an intricate organic compound characterized by its unique pyrazolo[1,5-a]pyrimidine core structure. This compound is of notable interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine involves a multistep reaction process:

  • Formation of the pyrazolo[1,5-a]pyrimidine core: : This is typically achieved through the condensation of a 3-aminopyrazole derivative with a suitable diketone.

  • Substitution reactions: : The next step involves the selective introduction of methyl groups at the 2 and 5 positions of the pyrazolo[1,5-a]pyrimidine ring.

  • Coupling with N,N-dimethylethane-1,2-diamine: : This is performed under specific conditions, often utilizing coupling reagents such as EDC or DCC, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely employ similar synthetic strategies, with optimizations for large-scale reactions such as:

  • Continuous flow reactors: : To maintain consistent reaction conditions and improve yield.

  • Catalysts: : Specific catalysts may be used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation to introduce functional groups such as hydroxyl or carbonyl.

  • Reduction: : Reduction reactions can be employed to reduce any double bonds within the structure.

  • Substitution: : Electrophilic and nucleophilic substitution reactions allow for the modification of the aromatic ring.

Common Reagents and Conditions

  • Oxidizing agents: : PCC (Pyridinium chlorochromate), KMnO₄ (Potassium permanganate).

  • Reducing agents: : NaBH₄ (Sodium borohydride), H₂/Pd-C (Hydrogen over Palladium on Carbon).

  • Substitution reagents: : Halides like Br₂ (Bromine) or I₂ (Iodine) for electrophilic substitutions.

Major Products Formed

Major products would depend on the reaction conditions and reagents but may include various substituted derivatives of the parent compound.

Scientific Research Applications

N'-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine is used in various fields:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Probes for studying enzyme interactions and cellular processes.

  • Medicine: : Potential pharmacological agent with applications in anti-inflammatory, anticancer, and antimicrobial therapies.

  • Industry: : Intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The compound’s mechanism of action typically involves:

  • Binding to molecular targets: : Such as enzymes or receptors.

  • Pathways involved: : Modulating signal transduction pathways or interacting with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N'-[2,5-dimethyl-3-(4-methylphenyl)pyrimidin-2-yl]-N,N-dimethylethane-1,2-diamine

  • N'-[2,5-dimethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine

  • N'-[2,5-dimethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine

Uniqueness

Compared to similar compounds, N'-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine offers unique structural characteristics that can enhance binding affinity and specificity to its biological targets, making it a valuable compound in drug discovery and development.

There you go! Quite a fascinating compound, don’t you think?

Properties

IUPAC Name

N-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5/c1-13-6-8-16(9-7-13)18-15(3)22-24-17(20-10-11-23(4)5)12-14(2)21-19(18)24/h6-9,12,20H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEVGMYCAONTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NCCN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.